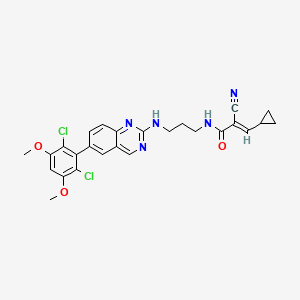
Fgfr4-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-7 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancers, making FGFR4 a potential therapeutic target .
Méthodes De Préparation
The synthesis of Fgfr4-IN-7 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Analyse Des Réactions Chimiques
Fgfr4-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions
Applications De Recherche Scientifique
Fgfr4-IN-7 has several scientific research applications, including:
Cancer Research: It is used to study the role of FGFR4 in cancer progression and to evaluate the therapeutic potential of FGFR4 inhibition in various cancer types, such as hepatocellular carcinoma and breast cancer
Cell Signaling Studies: Researchers use this compound to investigate the signaling pathways regulated by FGFR4 and their impact on cellular functions like proliferation, differentiation, and apoptosis
Drug Development: This compound serves as a lead compound for the development of new FGFR4 inhibitors with improved efficacy and safety profiles
Mécanisme D'action
Fgfr4-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathways. As a result, the compound disrupts cellular processes like proliferation, migration, and survival, ultimately leading to reduced tumor growth and progression .
Comparaison Avec Des Composés Similaires
Fgfr4-IN-7 is unique compared to other FGFR4 inhibitors due to its high selectivity and potency. Similar compounds include:
This compound stands out due to its specific targeting of FGFR4, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C26H25Cl2N5O3 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-cyclopropyl-N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+ |
Clé InChI |
CZQWRNOUWJSJHW-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)/C(=C/C4CC4)/C#N)Cl)OC |
SMILES canonique |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


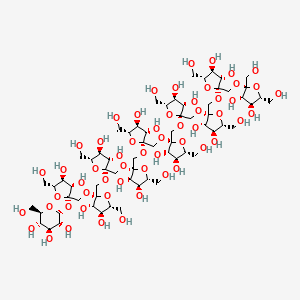

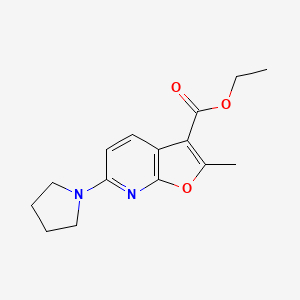
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
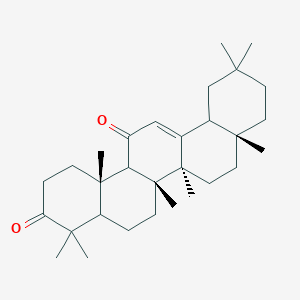
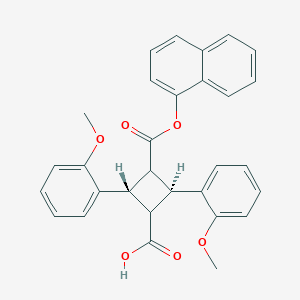
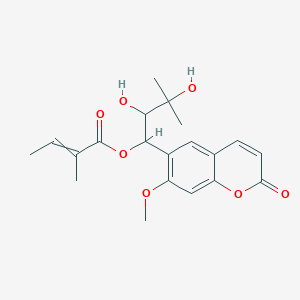
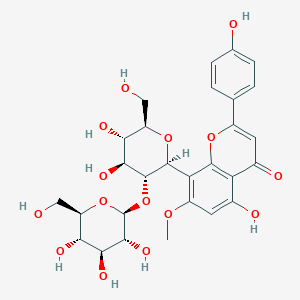
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
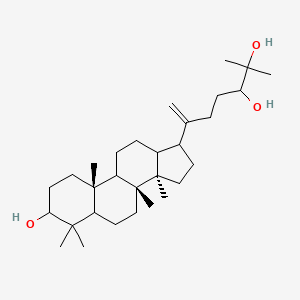
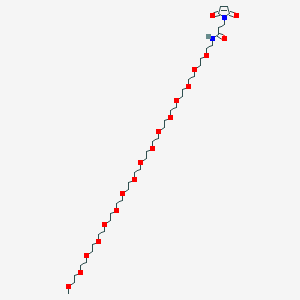
![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
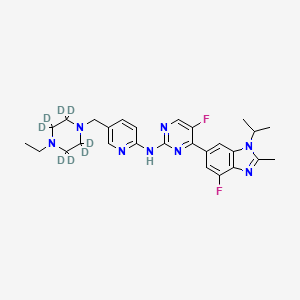
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
